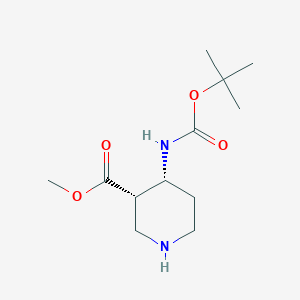

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS number 1217684-50-8 .

Synthesis Analysis

The synthesis of compounds similar to “cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” involves various methods. For instance, the protodeboronation of 2° alkyl boronic esters can yield Boc-protected pyrrolidines . Furthermore, the 3° alkyl boronic ester bearing a tert-butylester group can be smoothly protodeboronated .Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Active Piperidine Derivatives

Piperidine derivatives are integral in the synthesis of various pharmacologically active compounds. The cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester serves as a building block for creating new molecules with potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory agents .

Development of Anticancer Agents

Research has shown that piperidine derivatives can be used to design inhibitors targeting specific cancer pathways. For instance, certain piperidine compounds have been designed to inhibit the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in the development of some cancers .

Creation of Antimicrobial and Antifungal Agents

The structural flexibility of piperidine derivatives allows for the development of antimicrobial and antifungal agents. By modifying the piperidine core, researchers can create compounds that target specific microbial pathways, potentially leading to new treatments for infections .

Drug Discovery for Cardiovascular Diseases

Piperidine derivatives are being explored for their potential use in treating cardiovascular diseases. They can serve as RhoA inhibitors, which may offer therapeutic benefits for conditions such as hypertension and heart failure .

Neuroprotective Drug Development

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective drugs. These could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analgesic and Anti-inflammatory Applications

Due to their pharmacophoric features, piperidine derivatives, including cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester , are being studied for their analgesic and anti-inflammatory properties. This research could lead to new pain management solutions .

Designing Antipsychotic Medications

The structural characteristics of piperidine derivatives make them suitable for creating antipsychotic drugs. These compounds can interact with various neurotransmitter systems in the brain, which is crucial for treating psychiatric disorders .

Chemical Synthesis and Material Science

Apart from pharmaceutical applications, piperidine derivatives are also valuable in chemical synthesis and material science. They can be used as reagents or catalysts in the synthesis of complex organic molecules or materials with specific properties .

Mecanismo De Acción

Target of Action

For instance, ®-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .

Mode of Action

It’s worth noting that it could be used as a starting material in the synthesis of n-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .

Biochemical Pathways

For example, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is known to promote mixed helices and stabilize the helical propensity more than other acyclic β-residues .

Result of Action

The incorporation of cis-apic instead of cis-achc can enhance the aqueous solubility of the mixed-helical peptides without any adverse effect on helical folding .

Propiedades

IUPAC Name |

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650680 |

Source

|

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | |

CAS RN |

1217684-50-8 |

Source

|

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)

![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)